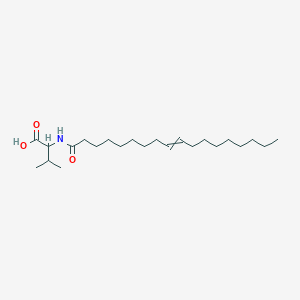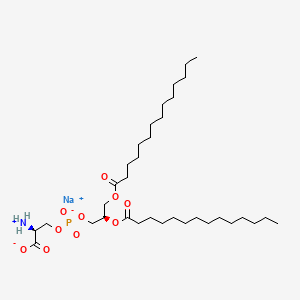
1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt
Overview
Description
1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt: is an anionic phospholipid with myristic acid tails (14:0) and contains a carboxylic acid (COOH) and amine (NH2) in its head group . This compound is widely used in the preparation of lipid-mixing vesicles, liposomes, or artificial membranes . It is also known for its role in modeling cell membranes and studying the effects of various substances on these membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt can be synthesized from sn-glycero-3-phosphocholine using Steglich esterification followed by sequential recrystallization from ethyl acetate and acetone . The structure of the compound is confirmed using various spectroscopy and chromatography techniques .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the esterification of sn-glycero-3-phosphocholine with myristic acid, followed by purification and recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized phospholipids.
Reduction: Reduction reactions can modify the head group or fatty acid chains.
Substitution: The compound can undergo substitution reactions, particularly at the head group, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Oxidized phospholipids.
Reduction: Reduced phospholipids with modified head groups or fatty acid chains.
Substitution: Derivatives with different head groups or fatty acid chains.
Scientific Research Applications
1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt involves its incorporation into lipid bilayers, where it influences membrane properties such as fluidity, permeability, and stability . The compound interacts with other lipids and proteins in the membrane, affecting their function and behavior . It is often used to model the effects of various substances on cell membranes, providing insights into their mechanisms of action .
Comparison with Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt: An anionic phospholipid with similar fatty acid chains but different head group.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: A zwitterionic phospholipid with similar fatty acid chains but different head group.
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt: An anionic phospholipid with longer fatty acid chains.
Uniqueness: 1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt is unique due to its specific head group, which contains both a carboxylic acid and an amine group. This unique structure allows it to interact differently with other molecules in the membrane, making it a valuable tool for studying membrane dynamics and interactions .
Properties
IUPAC Name |
sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(36)42-27-30(28-43-46(40,41)44-29-31(35)34(38)39)45-33(37)26-24-22-20-18-16-14-12-10-8-6-4-2;/h30-31H,3-29,35H2,1-2H3,(H,38,39)(H,40,41);/q;+1/p-1/t30-,31+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHQBWBFNCFHLO-MFABWLECSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H65NNaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677079 | |
| Record name | Sodium (2S,8R)-2-azaniumyl-5-oxido-5,11-dioxo-8-(tetradecanoyloxy)-4,6,10-trioxa-5lambda~5~-phosphatetracosan-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
701.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105405-50-3 | |
| Record name | Sodium (2S,8R)-2-azaniumyl-5-oxido-5,11-dioxo-8-(tetradecanoyloxy)-4,6,10-trioxa-5lambda~5~-phosphatetracosan-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the anionic nature of DMPS influence its interactions with cationic molecules?
A: DMPS, being an anionic lipid, exhibits a strong affinity for cationic molecules. Research has shown that cationic compounds like tetra-p-guanidinoethylcalix[4]arene (CX1) and its building block, p-guanidinoethylphenol (mCX1), demonstrate significant accumulation near DMPS monolayers. [] This attraction stems from the electrostatic interactions between the negatively charged phosphate group on DMPS and the positively charged guanidinium groups on CX1 and mCX1. Conversely, these cationic molecules show negligible adsorption to neutral lipid monolayers. This highlights the crucial role of electrostatic interactions in governing the interactions between DMPS and cationic compounds. []
Q2: Can the length of the lipid chains in a membrane impact the interaction with compounds like poly(9,9-dioctylfluorene) (PFO)?
A: Yes, the length of the alkyl chains in phospholipids can influence their interactions with compounds like PFO. Research indicates that PFO can be encapsulated within liposomes formed by various phospholipids, including DMPS. [] Interestingly, the study observed that varying the alkyl chain length of the phospholipids, such as using DMPC (dimyristoyl), DLPC (didodecanoyl), or DPPC (dipalmitoyl), affected the yield of the PFO β-phase. [] This suggests that the packing density and fluidity of the lipid bilayer, influenced by the alkyl chain length, play a role in modulating the interactions between PFO and the surrounding lipid environment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



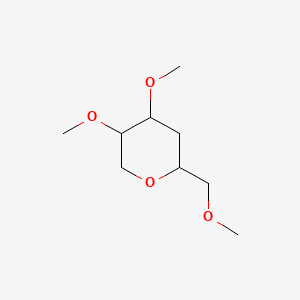
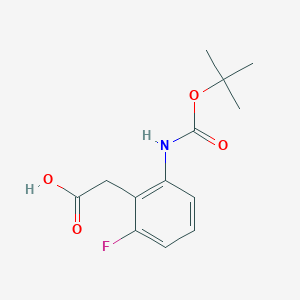
![benzyl (3S)-4-[(2R)-2-benzyl-2-carbamoylpyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B593669.png)
![Bicyclo[3.1.1]heptane-1-carboxamide](/img/structure/B593674.png)


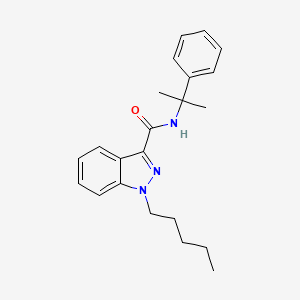
![1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one](/img/structure/B593684.png)

